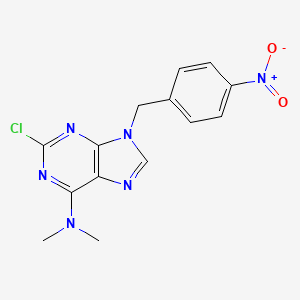9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-nitrophenyl)methyl)-
CAS No.: 115204-60-9
Cat. No.: VC16990494
Molecular Formula: C14H13ClN6O2
Molecular Weight: 332.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 115204-60-9 |
|---|---|
| Molecular Formula | C14H13ClN6O2 |
| Molecular Weight | 332.74 g/mol |
| IUPAC Name | 2-chloro-N,N-dimethyl-9-[(4-nitrophenyl)methyl]purin-6-amine |
| Standard InChI | InChI=1S/C14H13ClN6O2/c1-19(2)12-11-13(18-14(15)17-12)20(8-16-11)7-9-3-5-10(6-4-9)21(22)23/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | KMCXGHJRSCTQDC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Structure and Molecular Characteristics
The purine scaffold forms the foundation of this compound, comprising a fused bicyclic system of pyrimidine and imidazole rings. Substitutions at the 2-, 6-, and 9-positions introduce distinct functional groups that modulate its chemical behavior:
-
2-position: A chlorine atom enhances electrophilic reactivity and influences intermolecular interactions.
-
6-position: The dimethylamino group (-N(CH₃)₂) contributes to basicity and solubility profiles.
-
9-position: A 4-nitrophenylmethyl moiety (-CH₂C₆H₄NO₂) introduces steric bulk and electronic effects through its nitro group.
Comparative analysis with simpler purine derivatives, such as N,N,9-trimethyladenine (molecular weight: 177.21 g/mol), highlights how the nitrophenylmethyl group significantly increases molecular weight and alters physicochemical properties . Structural analogs like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide demonstrate the stability imparted by nitroaryl groups, with reported melting points of 109.5–110°C and densities near 1.391 g/cm³ .
Synthetic Pathways and Reaction Dynamics
While explicit synthetic protocols for this compound remain undocumented in peer-reviewed literature, plausible routes can be inferred from related methodologies:
Alkylation of Purine Intermediates
A multi-step approach likely begins with the alkylation of 2-chloropurine-6-amine. The 9-position could be functionalized via nucleophilic substitution using 4-nitrobenzyl bromide under basic conditions. Subsequent dimethylation of the 6-amino group might employ methyl iodide in the presence of a base such as potassium carbonate.
Physicochemical Properties
Extrapolating from structurally related compounds:
The nitro group’s strong electron-withdrawing effect likely reduces aqueous solubility compared to non-nitrated purines, while enhancing stability in organic solvents.
Industrial and Research Applications
Beyond pharmaceutical contexts, this compound’s structural features suggest utility in:
-
Coordination Chemistry: The purine nitrogen atoms and nitro oxygen could act as ligands for transition metal catalysts.
-
Materials Science: Nitroaryl groups often contribute to nonlinear optical properties in organic semiconductors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume